Tesaglitazar vs. Muraglitazar: Quantitative Potency and PPARα/γ Selectivity Profile
In a direct head-to-head comparison, tesaglitazar exhibits a markedly different PPARα/γ potency ratio compared to muraglitazar. Tesaglitazar is less potent at PPARα (EC50 = 4780 nM) and has a PPARα/γ EC50 ratio of 1.4, indicating a roughly balanced agonist activity. In contrast, muraglitazar is more potent at PPARα (EC50 = 5680 nM) but shows a stark 23-fold selectivity for PPARγ (EC50 = 243 nM) [1]. This fundamental difference in the balance of PPARα and PPARγ activation leads to distinct downstream gene expression and physiological effects, a critical factor for experimental design.
| Evidence Dimension | PPARα and PPARγ Potency (EC50) |
|---|---|
| Target Compound Data | PPARα: 4780 nM; PPARγ: 3420 nM |
| Comparator Or Baseline | Muraglitazar: PPARα: 5680 nM; PPARγ: 243 nM |
| Quantified Difference | Tesaglitazar is 1.2x less potent at PPARα and 14.1x less potent at PPARγ; selectivity ratio (α/γ) is 1.4 vs. 23.4 |
| Conditions | Cell-based transactivation assay using human PPARα and PPARγ ligand-binding domains. |
Why This Matters
This distinct selectivity profile means tesaglitazar is the correct choice for research requiring a balanced dual agonist, while muraglitazar would be selected for studies needing strong PPARγ-driven effects.
- [1] Dietz M, Mohr P, Kuhn B, Maerki HP, Hartman P, Ruf A, Benz J, Grether U, Wright MB. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors. ChemMedChem. 2012;7(6):1101-1111. View Source
